REACTION_CXSMILES
|
P([O-])(O)(O)=O.[Na+].C(=O)(O)[O-].[Na+].[C:12]([O:15][CH:16]1[CH:23]2[CH:19]([O:20][CH2:21][CH2:22]2)[O:18][CH2:17]1)(=[O:14])[CH3:13].C(Cl)Cl>O>[C:12]([O:15][C@@H:16]1[C@H:23]2[C@H:19]([O:20][CH2:21][CH2:22]2)[O:18][CH2:17]1)(=[O:14])[CH3:13] |f:0.1,2.3|
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Name
|
|
Quantity
|
104.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
530 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
680 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1COC2OCCC21
|
Name
|
|
Quantity
|
1150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41.5 (± 3.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 25-35° C.
|
Type
|
ADDITION
|
Details
|
CAL-B (17.25 g) was added
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Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
again CAL-B (11.5 g) was added at 38-45° C.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
(pH should maintain 6.0-6.5)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled to 20-30° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mass was filtered
|
Type
|
CUSTOM
|
Details
|
through hyflowbed then separated the organic layer
|
Type
|
WASH
|
Details
|
washed with 10% sodium chloride solution (575 mL)
|
Type
|
DISTILLATION
|
Details
|
Organic layer was distilled completely under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O[C@H]1CO[C@H]2OCC[C@H]21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |